Betazole dihidrocloruro

Descripción general

Descripción

Betazole clorhidrato, también conocido como gastramina o histalog, es un agonista del receptor H2 de la histamina. Se utiliza principalmente como estimulante gástrico para evaluar la producción máxima de la actividad de secreción gástrica. Este compuesto es un análogo sintético de la histamina y se prefiere sobre la histamina debido a su especificidad para el receptor H2 y sus efectos secundarios reducidos .

Aplicaciones Científicas De Investigación

Betazole clorhidrato tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en diversas reacciones químicas y procesos de síntesis.

Biología: Betazole se utiliza para estudiar los efectos de la histamina y sus análogos en sistemas biológicos.

Mecanismo De Acción

Betazole clorhidrato actúa como un agonista del receptor H2 de la histamina. Se une al receptor H2, que es un mediador de la secreción de ácido gástrico. Esta unión da como resultado un aumento en el volumen de ácido gástrico producido. El mecanismo implica la activación de la adenilato ciclasa, lo que lleva a un aumento en los niveles de AMP cíclico y la posterior activación de la proteína quinasa A, que estimula la secreción de ácido gástrico .

Análisis Bioquímico

Biochemical Properties

Betazole dihydrochloride interacts with the histamine H2 receptor, a protein that mediates gastric acid secretion . As a histamine analogue, Betazole dihydrochloride binds to this receptor, producing the same effects as histamine . This interaction stimulates the production of gastric acid, thereby playing a crucial role in various biochemical reactions .

Cellular Effects

Betazole dihydrochloride influences cell function by binding to the histamine H2 receptor, which is a mediator of gastric acid secretion . This binding interaction triggers a series of cellular processes that result in the production of gastric acid . The impact of Betazole dihydrochloride on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its role in stimulating gastric acid secretion .

Molecular Mechanism

The molecular mechanism of Betazole dihydrochloride involves its binding interaction with the histamine H2 receptor . As a histamine analogue, it produces the same effects as histamine . When Betazole dihydrochloride binds to the H2 receptor, it triggers a series of molecular events that result in an increase in the volume of gastric acid produced .

Temporal Effects in Laboratory Settings

The temporal effects of Betazole dihydrochloride in laboratory settings are primarily related to its role in stimulating gastric acid secretion

Metabolic Pathways

The metabolic pathways involving Betazole dihydrochloride are primarily related to its role as a histamine H2 receptor agonist

Métodos De Preparación

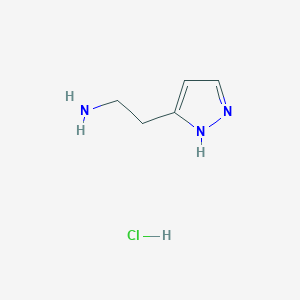

Betazole clorhidrato se puede sintetizar a través de varias rutas sintéticas. Un método común implica la reacción de 1H-pirazolo-3-etanamina con ácido clorhídrico para formar la sal de clorhidrato. Las condiciones de reacción suelen implicar el uso de un disolvente como etanol o agua, y la reacción se lleva a cabo a temperatura ambiente .

Los métodos de producción industrial para betazole clorhidrato a menudo implican el uso de sistemas de flujo continuo. Se ha desarrollado un sistema biocatalítico de una sola olla, que combina una ω-transaminasa, una alcohol deshidrogenasa y una NADH oxidasa formadora de agua para el reciclaje in situ del cofactor. Este método produce una alta tasa de conversión y es respetuoso con el medio ambiente .

Análisis De Reacciones Químicas

Betazole clorhidrato se somete a varias reacciones químicas, incluyendo:

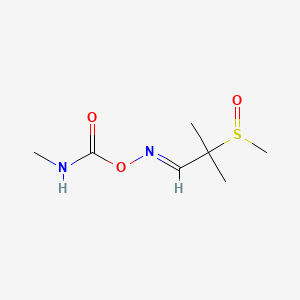

Oxidación: Betazole se puede oxidar para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir betazole en sus formas reducidas.

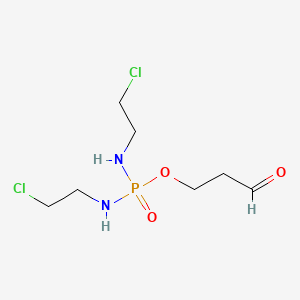

Sustitución: Betazole puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .

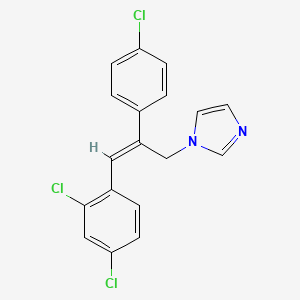

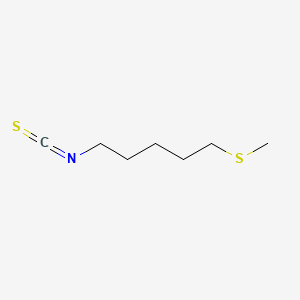

Comparación Con Compuestos Similares

Betazole clorhidrato es único debido a su especificidad para el receptor H2 y sus efectos secundarios reducidos en comparación con la histamina. Los compuestos similares incluyen:

Histamina: Un compuesto natural que también estimula la secreción de ácido gástrico pero tiene más efectos secundarios.

Nizatidina: Un antagonista del receptor H2 utilizado para reducir la secreción de ácido gástrico.

Cimetidina: Otro antagonista del receptor H2 con efectos similares a la nizatidina.

Betazole clorhidrato se destaca por su capacidad de estimular la secreción de ácido gástrico sin los efectos secundarios indeseables asociados con la histamina .

Propiedades

Número CAS |

138-92-1 |

|---|---|

Fórmula molecular |

C5H10ClN3 |

Peso molecular |

147.60 g/mol |

Nombre IUPAC |

2-(1H-pyrazol-5-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C5H9N3.ClH/c6-3-1-5-2-4-7-8-5;/h2,4H,1,3,6H2,(H,7,8);1H |

Clave InChI |

HLJRAERMLKNULP-UHFFFAOYSA-N |

SMILES |

C1=C(NN=C1)CCN.Cl.Cl |

SMILES canónico |

C1=C(NN=C1)CCN.Cl |

Apariencia |

Solid powder |

| 138-92-1 | |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

105-20-4 (Parent) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Ametazole Betazole Betazole Dihydrochloride Betazole Monohydrochloride Dihydrochloride, Betazole Histalog Lilly 96791 Monohydrochloride, Betazole |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

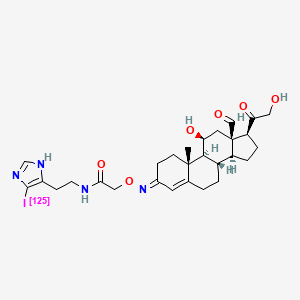

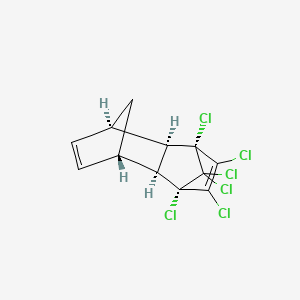

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.